Phthalimidoacetaldehyde diethyl acetal
Overview
Description
Phthalimidoacetaldehyde diethyl acetal is an organic compound used as a pharmaceutical intermediate . It is also known as N-(2,2-Diethoxyethyl)phthalimide .
Molecular Structure Analysis
The molecular formula of Phthalimidoacetaldehyde diethyl acetal is C14H17NO4 . The InChI Key is GEFXJJJQUSEHLV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Phthalimidoacetaldehyde diethyl acetal is a white to pale yellow crystalline powder . It has a melting point of 70.0-76.0°C . It is insoluble in water .Scientific Research Applications
1. Drug Delivery Systems
Phthalimidoacetaldehyde diethyl acetal, as a part of acetal linkages, has been explored for drug delivery applications. Acetals are known for their pH-sensitive hydrolysis, allowing for the selective release of therapeutics in targeted areas such as tumor sites or within cellular structures like endosomes and lysosomes. The ability to tune the hydrolysis rate by altering chemical structures makes acetals promising for a range of drug delivery systems, from polymer-drug conjugates to nanoparticulate systems (Gillies, Goodwin, & Fréchet, 2004).
2. Synthesis and Reactivity Studies
Studies on the synthesis and reactivity of acetals, including phthalimidoacetaldehyde diethyl acetal, have provided valuable insights. For instance, the intramolecular nucleophilic assistance in reactions of acetals has been a subject of research. This involves understanding how acetals react under various conditions, which is fundamental for applications in organic synthesis and pharmaceuticals (Anderson & Capon, 1972).
3. Environmental and Industrial Applications
The compound has relevance in environmental and industrial contexts. For example, its role in the purification of anhydrous ethanol, where it acts as a pollutant, has been studied. Understanding its behavior in such systems is crucial for developing methods to reduce its concentration, thereby producing higher quality anhydrous alcohol, which is important in various industrial applications (Haáz, Fozer, & Tóth, 2021).
4. Heterocyclic Synthesis
In the field of heterocyclic synthesis, phthalimidoacetaldehyde diethyl acetal and related compounds have been used to synthesize diverse heterocyclic compounds. These compounds have potential applications in the development of pharmaceuticals and agrochemicals (Al-Mousawi, El-Apasery, & Elnagdi, 2009).
Safety And Hazards
Phthalimidoacetaldehyde diethyl acetal is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective clothing and avoiding inhalation or contact with skin and eyes .
properties
IUPAC Name |
2-(2,2-diethoxyethyl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-3-18-12(19-4-2)9-15-13(16)10-7-5-6-8-11(10)14(15)17/h5-8,12H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFXJJJQUSEHLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C(=O)C2=CC=CC=C2C1=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00311188 | |
Record name | 2-(2,2-Diethoxyethyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00311188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phthalimidoacetaldehyde diethyl acetal | |
CAS RN |
78902-09-7 | |
Record name | 78902-09-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2,2-Diethoxyethyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00311188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Phthalimidoacetaldehyde Diethyl Acetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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